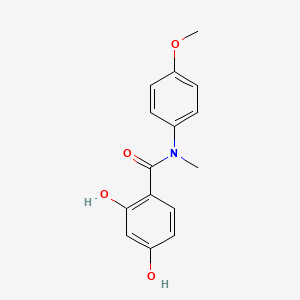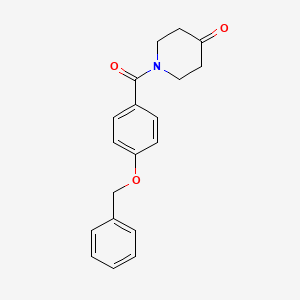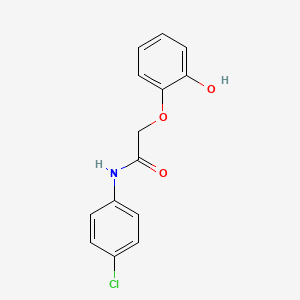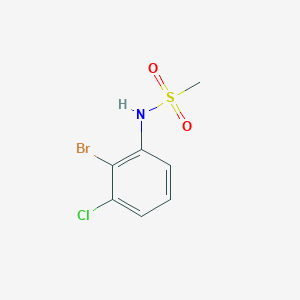
2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide, also known as Mecam, is a chemical compound that has been used in scientific research for several years. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
Wirkmechanismus
The mechanism of action of 2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide is not fully understood. However, studies have shown that 2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide inhibits the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes that are involved in the production of inflammatory mediators. 2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide has also been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme that is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models. 2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. 2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the formation of beta-amyloid peptides.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide has several advantages as a research compound. It is relatively easy to synthesize, and it exhibits potent pharmacological activities. However, 2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide also has some limitations. It has poor solubility in water, which can make it difficult to administer in animal studies. 2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide also has potential toxicity concerns, which must be carefully evaluated in preclinical studies.
Zukünftige Richtungen
There are several future directions for research on 2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide. One area of interest is the development of 2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another area of interest is the development of novel synthesis methods for 2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide that can improve its solubility and reduce its potential toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide and its potential side effects.
Conclusion:
In conclusion, 2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide is a chemical compound that has been used in scientific research for its potential pharmacological activities. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. Further research is needed to fully understand the potential therapeutic applications of 2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide and to develop novel synthesis methods that can improve its solubility and reduce its potential toxicity.
Synthesemethoden
2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide can be synthesized using various methods, including the reaction of 4-methoxyaniline with 2,4-dihydroxybenzaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction yields 2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide in good yields and high purity. Other methods of synthesis include the reaction of 4-methoxyaniline with 2,4-dihydroxybenzoyl chloride and the reaction of 4-methoxyaniline with 2,4-dihydroxybenzoic acid in the presence of a coupling agent.
Wissenschaftliche Forschungsanwendungen
2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide has been used in scientific research for its potential pharmacological activities. Studies have shown that 2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide exhibits anti-inflammatory, analgesic, and anti-cancer properties. 2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. 2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the formation of beta-amyloid peptides.
Eigenschaften
IUPAC Name |
2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-16(10-3-6-12(20-2)7-4-10)15(19)13-8-5-11(17)9-14(13)18/h3-9,17-18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKGXDUKUWVGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C(=O)C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid](/img/structure/B7580621.png)
![5-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]pentanoic acid](/img/structure/B7580627.png)

![2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B7580636.png)


![N-methyl-1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7580649.png)

![1-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B7580659.png)




![5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B7580714.png)